Methyl 4-bromo-2,6-dinitrobenzoate
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Overview
Description
Methyl 4-bromo-2,6-dinitrobenzoate is an organic compound with the molecular formula C8H5BrN2O6 and a molecular weight of 305.04 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and nitro groups. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 4-bromo-2,6-dinitrobenzoate is a chemical compound used in organic synthesis The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Biochemical Pathways
It is known to be used in Suzuki–Miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that it may play a role in pathways involving carbon-carbon bond formation.
Pharmacokinetics
As a chemical used in organic synthesis, its bioavailability would depend on various factors including its physical and chemical properties, as well as the specific conditions under which it is used .
Result of Action
As a reagent in Suzuki–Miyaura coupling , it likely contributes to the formation of carbon-carbon bonds, which could have various effects depending on the specific context of the reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2,6-dinitrobenzoate typically involves the nitration of methyl 4-bromobenzoate. The nitration process introduces nitro groups at the 2 and 6 positions of the benzene ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,6-dinitrobenzoate undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing nitro groups makes the benzene ring less reactive towards electrophilic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are used.
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol are common.
Major Products
Electrophilic Substitution: Products include further brominated or nitrated derivatives.
Nucleophilic Substitution: Products include substituted benzoates with various nucleophiles.
Reduction: Products include amino derivatives of the original compound.
Scientific Research Applications
Methyl 4-bromo-2,6-dinitrobenzoate is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-nitrobenzoate: Similar structure but with only one nitro group.
Methyl 4-chloro-2,6-dinitrobenzoate: Similar structure but with chlorine instead of bromine.
Methyl 4-bromo-3,5-dinitrobenzoate: Similar structure but with nitro groups at different positions.
Uniqueness
Methyl 4-bromo-2,6-dinitrobenzoate is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The combination of bromine and nitro groups at the 2 and 6 positions provides distinct chemical properties that are valuable in various research and industrial contexts .
Properties
IUPAC Name |
methyl 4-bromo-2,6-dinitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O6/c1-17-8(12)7-5(10(13)14)2-4(9)3-6(7)11(15)16/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHBMIBQDDEXIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743578 |
Source
|
Record name | Methyl 4-bromo-2,6-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-03-2 |
Source
|
Record name | Benzoic acid, 4-bromo-2,6-dinitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-2,6-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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